

In Silico Modeling and Comparative Analysis of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-YL)benzonitrile

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A Comprehensive Guide for Researchers in Drug Discovery

In the landscape of modern drug development, **4-(Pyrrolidin-1-YL)benzonitrile** derivatives have emerged as a versatile scaffold, giving rise to potent and selective modulators of critical biological targets. This guide provides a detailed comparative analysis of these derivatives, focusing on their in silico modeling and performance against key alternatives. We delve into their roles as Selective Androgen Receptor Modulators (SARMs) and Lysine Specific Demethylase 1 (LSD1) inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical series.

Comparative Performance Analysis

The **4-(Pyrrolidin-1-YL)benzonitrile** scaffold has been successfully optimized to yield compounds with high affinity and selectivity for distinct molecular targets. Below, we present a comparative analysis of representative derivatives against their respective targets, alongside well-established alternative compounds.

As Selective Androgen Receptor Modulators (SARMs)

4-(Pyrrolidin-1-YL)benzonitrile derivatives have been investigated as non-steroidal SARMs, aiming to provide the anabolic benefits of androgens with reduced androgenic side effects. While specific binding affinity values for the promising derivatives 1c and 2f are not readily

available in the public domain, their development was based on optimizing potency and pharmacokinetic profiles. For a comprehensive comparison, we have included data for other well-characterized SARMs.

Compound	Target	Binding Affinity (Ki)	Reference Compound
Andarine (S-4)	Androgen Receptor	4.0 - 7.5 nM[1][2][3]	Testosterone
Ostarine (MK-2866)	Androgen Receptor	3.8 nM[4][5]	Testosterone
LGD-4033	Androgen Receptor	~1 nM[6][7][8][9][10]	Testosterone

As Lysine Specific Demethylase 1 (LSD1) Inhibitors

A distinct series of 4-(pyrrolidin-3-yl)benzonitrile derivatives has been developed as potent and reversible inhibitors of LSD1, an important epigenetic target in oncology. Compound 21g from this series demonstrates significant potency and selectivity.

Compound	Target	IC50	Binding Affinity (Kd)
21g	LSD1	57 nM	22 nM
GSK-690	LSD1	37 - 90 nM	9 nM

Experimental Protocols

The following sections outline the generalized in silico methodologies that are typically employed in the characterization and optimization of **4-(Pyrrolidin-1-yl)benzonitrile** derivatives.

Molecular Docking

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its target protein.

1. Preparation of the Receptor:

- The three-dimensional crystal structure of the target protein (e.g., Androgen Receptor or LSD1) is obtained from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands are removed from the PDB file.
- Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular mechanics force field (e.g., AMBER or CHARMM).
- The protonation states of ionizable residues are determined at a physiological pH.

2. Preparation of the Ligand:

- The 2D structure of the **4-(Pyrrolidin-1-yl)benzonitrile** derivative is sketched using a molecule editor and converted to a 3D conformation.
- The ligand's geometry is optimized using a suitable method (e.g., semi-empirical or ab initio calculations).
- Partial charges are assigned to the ligand atoms.

3. Docking Simulation:

- A docking software (e.g., AutoDock, Glide, or GOLD) is used to perform the simulation.
- A grid box is defined around the active site of the receptor to specify the search space for the ligand.
- The docking algorithm samples a wide range of ligand conformations and orientations within the defined grid box.
- A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly.

4. Analysis of Results:

- The top-ranked docking poses are visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

- The predicted binding affinities are used to compare different derivatives and prioritize them for further studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

1. System Preparation:

- The best-ranked docked pose of the protein-ligand complex from the molecular docking study is used as the starting structure.
- The complex is placed in a periodic box of a specific shape (e.g., cubic or dodecahedron).
- The box is solvated with an explicit water model (e.g., TIP3P or SPC/E).
- Counter-ions are added to neutralize the system.

2. Simulation Parameters:

- A molecular mechanics force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic interactions.
- The system is first subjected to energy minimization to remove any steric clashes.
- The system is then gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
- This is followed by an equilibration phase at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

3. Production Run:

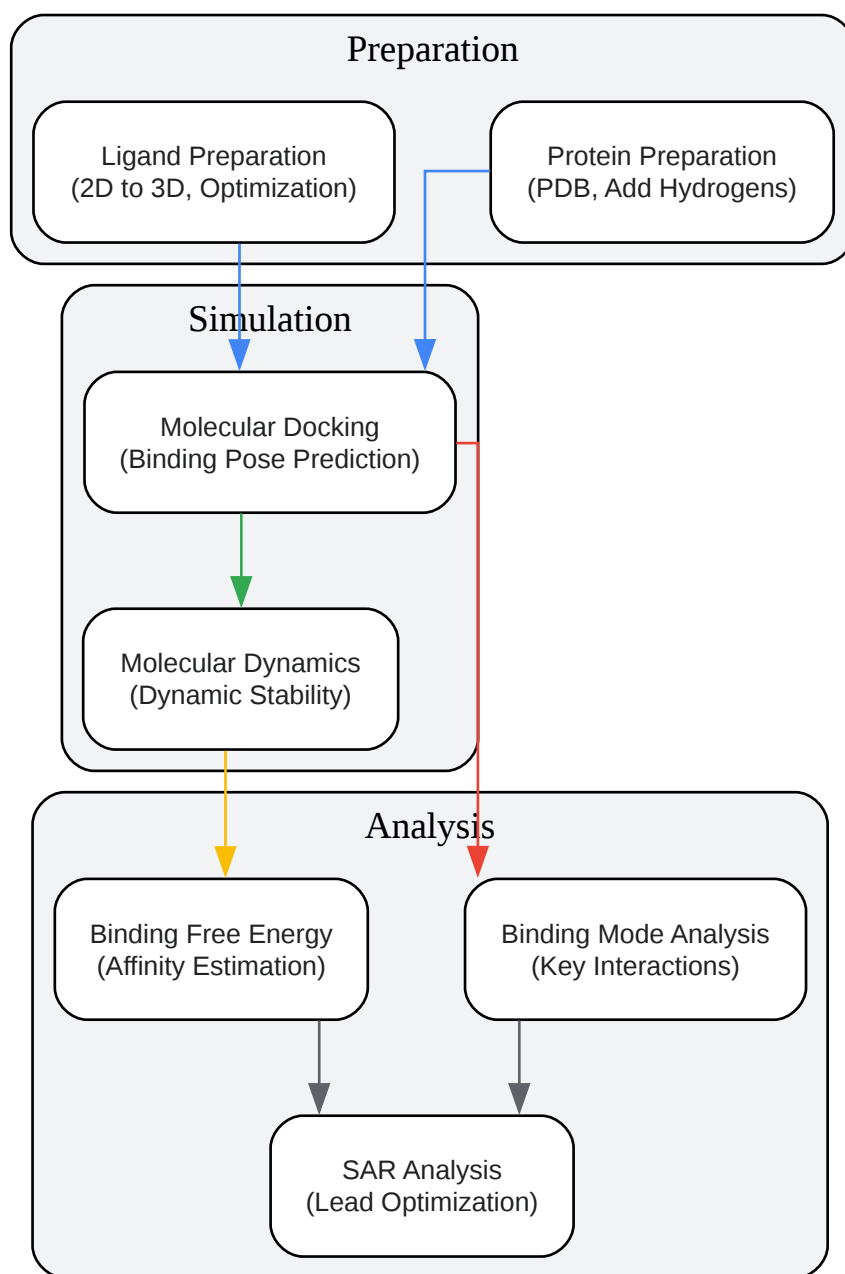
- Once the system is equilibrated, a production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds).
- The trajectory of the atoms is saved at regular intervals for subsequent analysis.

4. Trajectory Analysis:

- Various parameters are analyzed from the MD trajectory, including:
 - Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
 - Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
 - Hydrogen bond analysis to monitor the stability of key interactions.
 - Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to provide a more accurate estimation of the binding affinity.

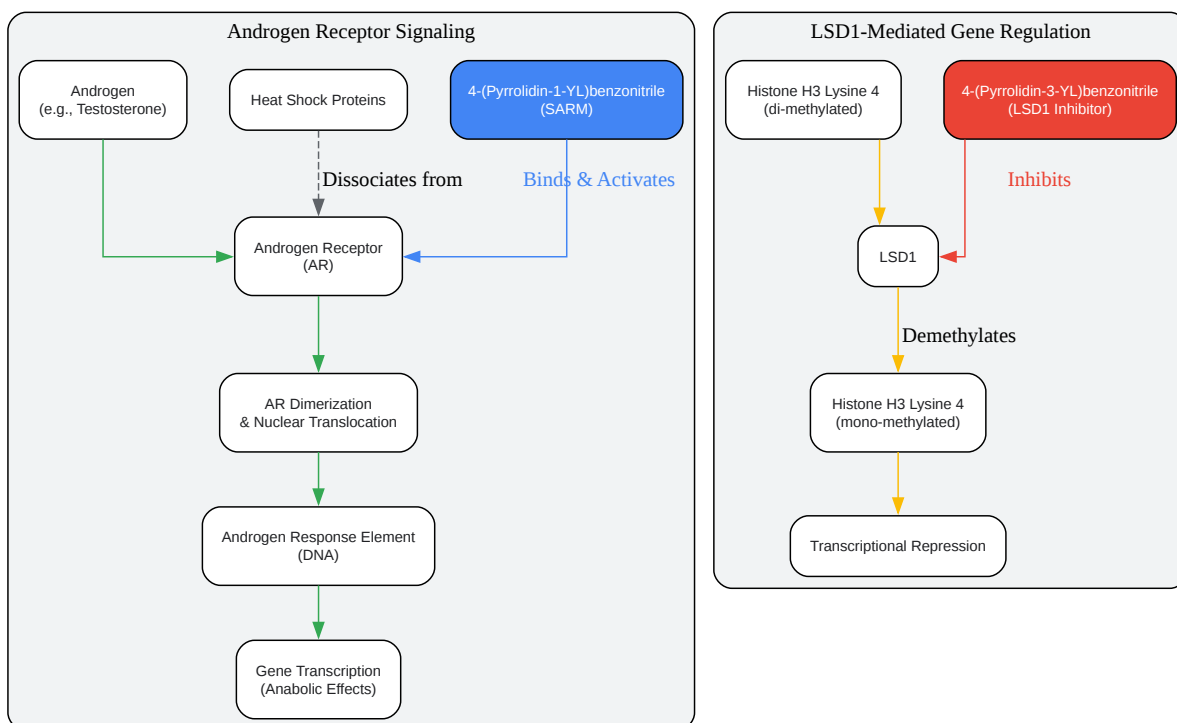
Visualizing the Molecular Landscape

To better understand the biological context and the computational workflow, the following diagrams are provided.



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In Silico Drug Discovery Workflow



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